molecular formula C6H8NNa2O8P B12291150 disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid

disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid

Cat. No.: B12291150
M. Wt: 299.08 g/mol
InChI Key: CZLKTMHQYXYHOO-UHFFFAOYSA-L
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Description

Disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid, also known as N-(phosphonoacetyl)-L-aspartic acid disodium salt, is a chemical compound with the molecular formula C6H8NNa2O8P. It is a derivative of aspartic acid and contains a phosphonoacetyl group. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid involves the reaction of L-aspartic acid with phosphonoacetic acid. The process typically includes the following steps:

    Protection of the carboxyl groups: The carboxyl groups of L-aspartic acid are protected using suitable protecting groups.

    Formation of the phosphonoacetyl intermediate: Phosphonoacetic acid is reacted with a suitable reagent to form the phosphonoacetyl intermediate.

    Coupling reaction: The protected L-aspartic acid is coupled with the phosphonoacetyl intermediate under appropriate conditions.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with modified functional groups.

Scientific Research Applications

Disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as an antitumor agent.

    Industry: The compound is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting biochemical pathways. For example, it inhibits aspartate transcarbamylase, an enzyme involved in pyrimidine nucleotide biosynthesis. This inhibition can lead to the disruption of cellular processes and has potential therapeutic implications .

Comparison with Similar Compounds

Disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid can be compared with other similar compounds such as:

    Succinic acid: Both compounds contain carboxyl groups, but succinic acid lacks the phosphonoacetyl group.

    N-(phosphonoacetyl)-L-aspartic acid tetrasodium salt: This compound is similar but contains four sodium ions instead of two.

The uniqueness of this compound lies in its specific structure and the presence of the phosphonoacetyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C6H8NNa2O8P

Molecular Weight

299.08 g/mol

IUPAC Name

disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid

InChI

InChI=1S/C6H10NO8P.2Na/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);;/q;2*+1/p-2

InChI Key

CZLKTMHQYXYHOO-UHFFFAOYSA-L

Canonical SMILES

C(C(C(=O)O)NC(=O)CP(=O)([O-])[O-])C(=O)O.[Na+].[Na+]

Origin of Product

United States

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